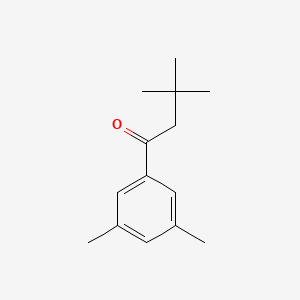

3,3,3',5'-Tetramethylbutyrophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

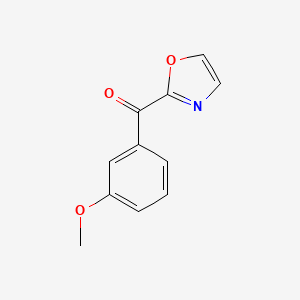

3,3,3’,5’-Tetramethylbutyrophenone is a chemical compound with the molecular formula C14H20O . It has a molecular weight of 204.31 . The IUPAC name for this compound is 1-(3,5-dimethylphenyl)-3,3-dimethyl-1-butanone .

Molecular Structure Analysis

The molecular structure of 3,3,3’,5’-Tetramethylbutyrophenone consists of a butanone group attached to a 3,5-dimethylphenyl group . The InChI code for this compound is 1S/C14H20O/c1-10-6-11(2)8-12(7-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 .Aplicaciones Científicas De Investigación

Nanotechnology

Lastly, this compound finds applications in nanotechnology. It can be used to prepare nanoscale materials with particular functions, such as catalysts or sensors. The ability to manipulate its structure at the molecular level allows for the creation of nanomaterials with precise properties.

These applications demonstrate the broad utility of 3,3,3’,5’-Tetramethylbutyrophenone in scientific research, spanning from fundamental organic chemistry to advanced technological innovations .

Mecanismo De Acción

Target of Action

3,3,3’,5’-Tetramethylbutyrophenone, also known as TMB, is primarily targeted towards peroxidase enzymes . These enzymes play a crucial role in various biological processes, including cellular metabolism and immune response.

Mode of Action

TMB acts as a chromogenic substrate for peroxidase enzymes . In the presence of these enzymes and hydrogen peroxide, TMB undergoes a reaction that results in the formation of a blue-colored product. This color change is often used in assays to indicate the presence and activity of peroxidase enzymes .

Biochemical Pathways

The interaction of TMB with peroxidase enzymes affects the enzyme-catalyzed oxidation-reduction pathways . The product of the TMB-peroxidase reaction can be detected spectrophotometrically at wavelengths of 370 or 620-650 nm . This allows for the quantification of peroxidase activity in the sample, providing insights into the biochemical pathways in which these enzymes are involved.

Result of Action

The primary result of TMB’s action is the generation of a blue-colored product when it reacts with peroxidase enzymes in the presence of hydrogen peroxide . This color change is used as an indicator of enzyme activity in various assays, including enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry .

Action Environment

The action of TMB is influenced by various environmental factors. For instance, the reaction between TMB and peroxidase enzymes is sensitive to light , and should therefore be conducted away from direct sunlight or ultraviolet light sources . Additionally, the reaction is also influenced by the pH and temperature of the environment .

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-6-11(2)8-12(7-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUXSPFJIVKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642395 |

Source

|

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3',5'-Tetramethylbutyrophenone | |

CAS RN |

898764-59-5 |

Source

|

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)